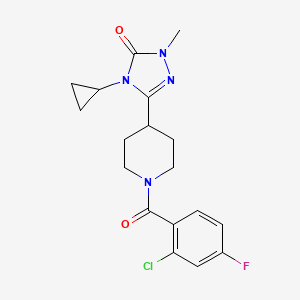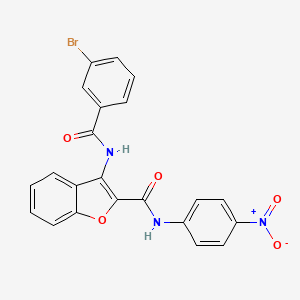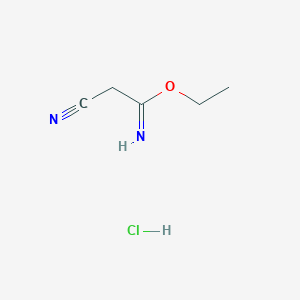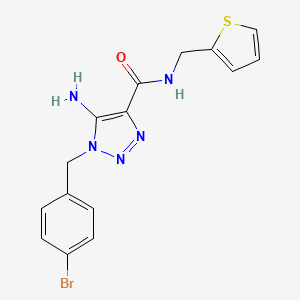
3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H20ClFN4O2 and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Activity on Serotonin Receptors
A study by Watanabe et al. (1992) synthesized and tested derivatives of 1,2,4-triazol-3(2H)-one for serotonin (5-HT2) and alpha 1 receptor antagonist activity. Among the compounds prepared, specific derivatives showed significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This indicates potential applications in neurological disorders or conditions where serotonin modulation is beneficial (Watanabe et al., 1992).
Crystal Structure and Biological Importance
Another study focused on the synthesis and crystal structure of a novel bioactive heterocycle related to the compound, revealing its significance for structural characterization and potential biological study due to its derivation from an anti-HIV drug intermediate. The detailed crystallographic analysis suggests applications in molecular modeling and biological studies, indicating the compound's relevance in drug design and pharmaceutical research (Thimmegowda et al., 2009).
Protoporphyrinogen IX Oxidase Inhibition
Research by Li et al. (2005) on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, involving structural analogs to the compound , showcases the potential for developing herbicides or treatments targeting specific enzymatic pathways. The structural analysis through crystallography provides insights into the molecular interactions and stability, contributing to the understanding of its inhibitory activity (Li et al., 2005).
Interactions and Conformational Analysis
A study by Ribet et al. (2005) offers a comprehensive conformational analysis of a related compound, examining its behavior in solution and solid states. The investigation into its rotational barriers and thermal stability highlights the compound's physicochemical properties, which are crucial for pharmaceutical applications, including drug formulation and stability studies (Ribet et al., 2005).
Anticancer and Antimicrobial Activities
Research into fluoro-substituted compounds, as well as triazole derivatives, has shown potential anti-cancer and antimicrobial activities. These studies highlight the significance of such compounds in developing new therapeutic agents targeting specific cancers or microbial infections, underscoring the broad spectrum of potential applications in medical research and treatment development (Govindhan et al., 2017).
properties
IUPAC Name |
5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O2/c1-22-18(26)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17(25)14-5-2-12(20)10-15(14)19/h2,5,10-11,13H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLOZCLGWWZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)

![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)
![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2926681.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)